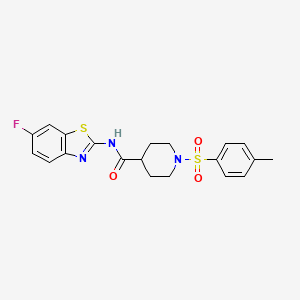

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c1-13-2-5-16(6-3-13)29(26,27)24-10-8-14(9-11-24)19(25)23-20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12,14H,8-11H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDJGJWIVGMKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on structural similarity to MLS000393867.

Key Observations:

- Sulfonyl Group Variations: The tosyl group (4-methylbenzenesulfonyl) in the target compound is less electron-withdrawing than the 4-nitrophenyl (7e) or 2-chloro-5-nitrophenyl (MLS000393867) substituents. This may enhance metabolic stability and reduce polarity compared to nitro-containing analogs .

- Benzothiazole Modifications: The 6-fluoro substitution in the target compound and MLS000393867 may improve metabolic stability and binding affinity compared to non-fluorinated analogs like 7e .

Physicochemical Properties :

Pharmacological Implications

- Electron-Deficient vs. The tosyl group balances lipophilicity and stability, making the target compound a candidate for further optimization .

Piperidine-4-Carboxamide Core : This scaffold is conserved across all compared compounds, underscoring its role as a pharmacophore for diverse targets, including viral proteases and GPCRs .

Q & A

Basic: What synthetic strategies are critical for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise optimization of:

- Reaction Conditions : Temperature control (e.g., reflux in dimethylformamide) and solvent selection (polar aprotic solvents for nucleophilic substitutions) to enhance intermediate stability .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

- Functional Group Protection : Selective protection of the piperidine carboxamide during sulfonylation steps to avoid side reactions .

Basic: Which analytical techniques are essential for confirming structural integrity?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (benzothiazole, ~7.5–8.5 ppm) and aliphatic signals (piperidine, ~2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., C20H19FN4O3S2) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Basic: What safety protocols are mandatory during synthesis and handling?

Critical precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Segregate hazardous waste (e.g., sulfonating agents) for authorized disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological steps include:

- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine or methoxy groups) to assess bioactivity .

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays .

- Comparative Analysis : Benchmark activity against reference compounds (e.g., benzothiazole-based inhibitors) to identify potency trends .

Advanced: How can computational modeling predict target interactions?

Approaches include:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate docking poses .

- Free Energy Calculations : MM-GBSA to estimate binding affinities and prioritize analogs .

Advanced: What strategies improve pharmacokinetic profiles without compromising bioactivity?

- Fluorine Substitution : Enhances metabolic stability and membrane permeability .

- Prodrug Design : Introduce ester groups on the piperidine carboxamide for controlled release .

- Solubility Optimization : Incorporate hydrophilic groups (e.g., hydroxyl) on the 4-methylbenzenesulfonyl moiety .

Advanced: How to resolve contradictions in biological assay data?

- Replicate Experiments : Conduct triplicate assays under standardized conditions to rule out variability .

- Purity Verification : Re-analyze compound purity via HPLC and mass spectrometry .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Advanced: What methodologies elucidate reaction mechanisms in synthesis?

- Isotopic Labeling : Track sulfonylation steps using 34S-labeled reagents .

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS .

- Isolation of Intermediates : Characterize transient species (e.g., acyl chlorides) to map reaction pathways .

Basic: What purification methods ensure high-purity isolation?

- Recrystallization : Ethanol/water mixtures for removing unreacted starting materials .

- Flash Chromatography : Gradient elution (hexane/ethyl acetate) to separate sulfonamide byproducts .

- Preparative HPLC : C18 columns with acetonitrile/water mobile phases for final polishing .

Advanced: How to design in vivo studies for therapeutic efficacy and toxicity?

- Animal Models : Use xenograft mice for antitumor efficacy or transgenic models for neurodegenerative targets .

- Dosing Regimens : Optimize via pharmacokinetic profiling (e.g., IV vs. oral administration) .

- Toxicity Endpoints : Monitor liver/kidney function markers (ALT, creatinine) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.